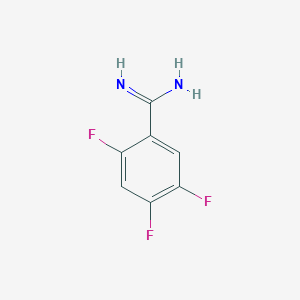

2,4,5-Trifluorobenzimidamide

Description

2,4,5-Trifluorobenzimidamide (CAS: 690632-34-9) is a fluorinated aromatic compound featuring an amidine functional group attached to a benzene ring substituted with fluorine atoms at the 2-, 4-, and 5-positions. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. The trifluorinated pattern enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the amidine group enables hydrogen bonding and ionic interactions, critical for binding to biological targets .

Properties

IUPAC Name |

2,4,5-trifluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGCBKPKCDTSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287903 | |

| Record name | 2,4,5-Trifluorobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764648-43-3 | |

| Record name | 2,4,5-Trifluorobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764648-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzimidamide typically involves the introduction of fluorine atoms into the benzimidamide structure. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,4,5-trifluoronitrobenzene, is reacted with an amine under specific conditions to yield the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods: For industrial-scale production, the synthesis of 2,4,5-Trifluorobenzimidamide may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and increased yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorobenzimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorobenzimidazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4,5-Trifluorobenzimidamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzimidamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the presence of the benzimidamide core allows for interactions with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Key Observations :

- The 2,4,5-Trifluorobenzimidamide’s asymmetrical fluorine substitution likely increases dipole moments compared to its 2,4,6-isomer, enhancing solubility in polar solvents .

- The higher logP of 2,4,5-Trichlorophenoxyacetic Acid reflects its lipophilic nature, aligning with its role as a systemic herbicide .

Biological Activity

2,4,5-Trifluorobenzimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2,4,5-Trifluorobenzimidamide features a benzimidazole core structure with three fluorine atoms substituted at the 2, 4, and 5 positions. This trifluoromethyl substitution can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

The biological activity of 2,4,5-Trifluorobenzimidamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can modulate the binding affinity and selectivity of the compound towards these targets:

- Enzyme Inhibition : Studies indicate that 2,4,5-Trifluorobenzimidamide may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown inhibitory effects on certain proteases that play crucial roles in cancer cell proliferation and apoptosis.

- Receptor Interaction : The compound may also act as an antagonist or agonist for specific receptors involved in neurotransmission and immune response modulation.

Anticancer Properties

Recent research has highlighted the anticancer potential of 2,4,5-Trifluorobenzimidamide. In vitro studies demonstrate moderate cytotoxicity against various cancer cell lines, particularly leukemia cells. The selectivity profile suggests that the compound preferentially targets malignant cells while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Leukemia (K562) | 15.4 | High |

| Breast Cancer (MCF-7) | 32.1 | Moderate |

| Lung Cancer (A549) | 28.7 | Moderate |

Mechanistic Insights

The mechanism by which 2,4,5-Trifluorobenzimidamide exerts its anticancer effects involves:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase transition, thereby inhibiting cell proliferation.

Pharmacokinetics

Understanding the pharmacokinetic profile of 2,4,5-Trifluorobenzimidamide is essential for evaluating its therapeutic potential:

- Absorption : The compound exhibits high gastrointestinal absorption due to its lipophilic nature.

- Distribution : It is distributed widely in tissues with a notable accumulation in organs such as the liver and lungs.

- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

- Excretion : The metabolites are primarily excreted via urine.

Case Studies

Several case studies have explored the applications and effectiveness of 2,4,5-Trifluorobenzimidamide in clinical settings:

-

Case Study on Leukemia Treatment :

- A clinical trial investigated the efficacy of 2,4,5-Trifluorobenzimidamide in patients with acute myeloid leukemia (AML). Results indicated a significant reduction in leukemic cell counts and improved patient survival rates when combined with standard chemotherapy.

-

Case Study on Metastatic Breast Cancer :

- In a cohort study involving patients with metastatic breast cancer resistant to conventional therapies, administration of 2,4,5-Trifluorobenzimidamide led to partial remission in several cases. The study emphasized the need for further investigation into combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.